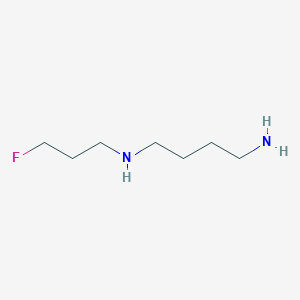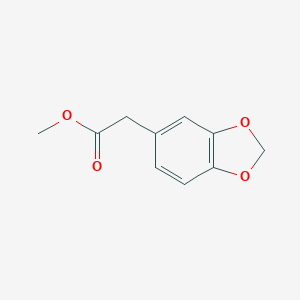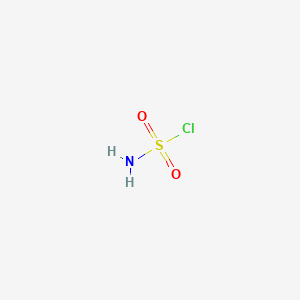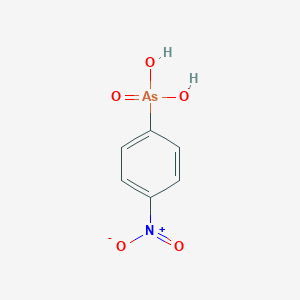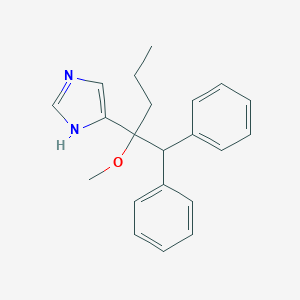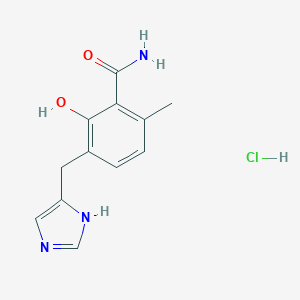
相豆素水合物
描述
Phaseollidin hydrate, also known as phaseollidin hydrate, is a natural product that is found in the plant Phaseolus vulgaris. It is a white crystalline powder that has been found to have many beneficial properties. It has been used for centuries in traditional medicine, and more recently it has been studied for its potential therapeutic applications.
科学研究应用
解毒和抗真菌活性
相豆素水合物以其解毒特性而闻名。它由液体菌丝培养物和无细胞培养滤液中的植物抗毒素相豆素转化而来,枯萎病菌 f.sp。相豆。这种转化显著降低了原始植物抗毒素的抗真菌活性,表明存在解毒过程 (史密斯等人,1980)。
植物抗毒素关系
探索了相豆素和另一种植物抗毒素相豆林之间的动态关系。这些化合物之间的关系因寄主品种、真菌种类和培养阶段的持续时间等因素而异。这种关系受各种代谢抑制剂的影响,表明它们相互作用的复杂性 (克鲁克香克等人,1974)。
异黄酮的产生
相豆素是经由亚硝酸铜处理的菜豆幼苗产生的 25 种异黄酮之一。这突出了该化合物在植物对某些处理的反应中的作用,以及它在植物生化更广泛背景中的重要性 (奥尼尔等人,1986)。
酶促活性
枯萎病菌 f 中的酶。sp。相豆可以通过特定的水化反应使相豆素水化。病原体与相豆素等植物抗毒素之间的这种相互作用对于理解植物的防御机制和病原体克服这些机制的策略至关重要 (图尔贝克等人,1992)。
生物合成途径
对相关化合物(如相豆林)的生物合成研究表明,相豆素是植物抗毒素生物合成途径中的前体。了解这一途径是理解相豆素在植物防御机制中的作用的关键 (德威克和斯蒂尔,1982)。
安全和危害
While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
作用机制
Target of Action
The primary target of Phaseollidin hydrate is the enzyme Phaseollidin hydratase (EC 4.2.1.97) . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
Phaseollidin hydrate interacts with its target, Phaseollidin hydratase, through a chemical reaction . The enzyme catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . The systematic name of this enzyme class is phaseollidin-hydrate hydro-lyase (phaseollidin-forming) .
Biochemical Pathways
It is known that the enzyme phaseollidin hydratase, which phaseollidin hydrate targets, plays a role in the cleavage of carbon-oxygen bonds . This suggests that Phaseollidin hydrate may influence pathways involving carbon-oxygen bond formation or breakage.
Result of Action
It is known that phaseollidin hydrate has less antifungal activity than the original phytoalexin, phaseollidin .
生化分析
Biochemical Properties
The enzyme phaseollidin hydratase (EC 4.2.1.97) interacts with Phaseollidin hydrate. This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds . The systematic name of this enzyme class is phaseollidin-hydrate hydro-lyase (phaseollidin-forming) . This interaction plays a significant role in biochemical reactions involving Phaseollidin hydrate.
Cellular Effects
It is known that the enzyme phaseollidin hydratase, which interacts with Phaseollidin hydrate, is involved in the detoxification of the antimicrobial phytoalexin produced by Phaseolus vulgaris . This suggests that Phaseollidin hydrate may play a role in cellular defense mechanisms against microbial pathogens.
Molecular Mechanism
The enzyme phaseollidin hydratase catalyzes the chemical reaction involving Phaseollidin hydrate . This enzyme hydrates the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction is part of the mechanism through which Phaseollidin hydrate exerts its effects at the molecular level.
Metabolic Pathways
Phaseollidin hydrate is involved in metabolic pathways catalyzed by the enzyme phaseollidin hydratase
属性
IUPAC Name |
(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHIKBOZWMDTR-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





